(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Molecular Interaction and Conformational Analysis
The compound has been studied for its molecular interactions and conformational analysis in the context of antagonist activities for specific receptors. For instance, research on similar structures has focused on the molecular interaction of antagonists with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop pharmacophore models and quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Antiproliferative Activity and Structural Characterization
Studies have also been conducted on novel bioactive heterocycles derived from similar frameworks, where antiproliferative activity has been evaluated alongside structural characterization through methods like X-ray diffraction studies. This underscores the compound's relevance in drug discovery and development (Benaka Prasad et al., 2018).
Biological Evaluation and Pharmacological Applications
Antimicrobial Activity
Research involving derivatives of benzimidazole, which shares a structural motif with the compound , has explored their antimicrobial properties. This includes the synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (Patel et al., 2011).
Anti-Inflammatory Agents
Studies have also synthesized derivatives incorporating the piperazine and benzimidazole units for evaluating their anti-inflammatory properties. Such research indicates the therapeutic potential of these compounds, particularly in developing treatments for inflammatory conditions (Patel et al., 2019).
Material Science and Other Applications
Corrosion Inhibition
The compound's structural analogs have been investigated for their corrosion inhibition efficiency on steel in acidic environments. This research is crucial for the development of new corrosion inhibitors that can protect industrial materials from degradation (Yadav et al., 2016).
Electrochemical Studies
There have been electrochemical studies focusing on the synthesis of benzimidazole derivatives and their applications as corrosion inhibitors. Such research involves detailed thermodynamic and quantum chemical analyses to understand the inhibitory mechanisms and efficiency (Moreno-Fuquen et al., 2019).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, and have been extensively utilized as a drug scaffold in medicinal chemistry .
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities .
Pharmacokinetics
In a related compound, the insertion of a piperazine unit led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Result of Action
Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity .
Action Environment
It is known that the flexibility of benzimidazole derivatives as nitrogen and sulfur donors allows them to bring on a great diversity of coordination modes .
Future Directions
Benzimidazole has become an important synthon in the development of new drugs. There are different examples of commercially available drugs in the market which contains benzimidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . Therefore, the future research directions might include the development of new drugs that contain the benzimidazole moiety.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)14-18-20-16-4-2-3-5-17(16)21-18/h2-5,15H,6-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJVCYGJHNKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.